molecular formula C13H17N5O B7633686 5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile

5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile

Cat. No. B7633686
M. Wt: 259.31 g/mol
InChI Key: UZNIJLCHDNTEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile, also known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research. MP-10 is a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, Janus kinase 2 (JAK2). This interaction is involved in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of 5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile involves the inhibition of the protein-protein interaction between STAT3 and JAK2. This interaction is critical for the activation of STAT3, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of this interaction by this compound leads to the suppression of STAT3 activation and downstream signaling, resulting in the inhibition of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various cellular and animal models. This compound has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation and improve the symptoms of autoimmune disorders by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile in lab experiments include its high potency and selectivity in inhibiting the STAT3-JAK2 interaction, its favorable safety profile, and its potential use as a tool compound to study the role of the STAT3-JAK2 pathway in various cellular processes. The limitations of using this compound in lab experiments include its relatively complex synthesis method and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of 5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile. One potential direction is the optimization of the synthesis method to improve the yield and scalability of the production process. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. Furthermore, the development of novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties could lead to the discovery of new therapeutic agents with clinical utility.

Synthesis Methods

The synthesis of 5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile involves a multi-step process that starts with the reaction of 2,3-diaminopyrazine with 2-bromo-2-methylpropionic acid to form 2-(2-methylpropyl)pyrazine-3,6-diamine. The resulting compound is then reacted with ethyl cyanoacetate in the presence of a base to yield this compound. The final product is obtained after purification by column chromatography.

Scientific Research Applications

5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of the STAT3-JAK2 interaction by this compound has been shown to suppress the growth and survival of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation and improve the symptoms of autoimmune disorders in animal models. Furthermore, this compound has been investigated for its potential use as a tool compound to study the role of the STAT3-JAK2 pathway in various cellular processes.

properties

IUPAC Name

5-[2-(2-methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-9(2)5-11-13(19)15-3-4-18(11)12-8-16-10(6-14)7-17-12/h7-9,11H,3-5H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNIJLCHDNTEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCCN1C2=NC=C(N=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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